3-(2-Chlorophenyl)cyclopentanone
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Overview
Description
3-(2-Chlorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11ClO It is a cyclopentanone derivative where a 2-chlorophenyl group is attached to the third carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(2-Chlorophenyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)cyclopentanone depends on its specific application.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-(2-chlorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2 |
InChI Key |
MDVFUPOJJJSPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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